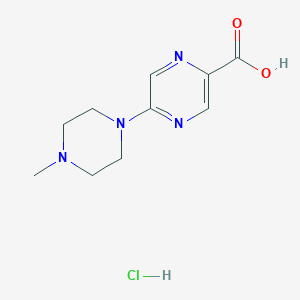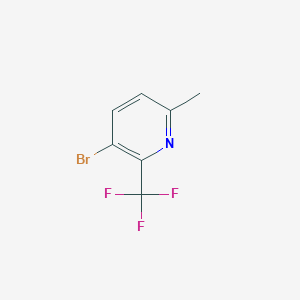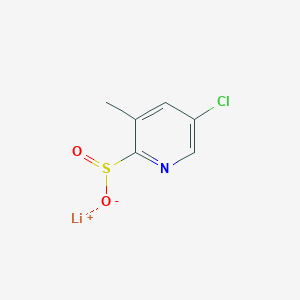![molecular formula C27H30N2O2S B2483757 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689756-82-9](/img/no-structure.png)
1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
カタログ番号:
B2483757
CAS番号:
689756-82-9
分子量:
446.61
InChIキー:
YEWDTQDLAXBGNH-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Molecular Structure and Interactions
- The compound exhibits a V-shaped molecular structure with dihedral angles influencing its interaction potential. This can be significant in understanding the compound's behavior in various environments and its potential as a building block in larger molecular assemblies (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).
Supramolecular Aggregation
- Modifications in peripheral substituents of similar molecules lead to diverse supramolecular aggregation modes. This aspect is crucial for designing materials with specific physical properties or for drug delivery applications (Jorge Trilleras, J. Quiroga, J. Cobo, J. N. Low, & C. Glidewell, 2008).
Non-Peptide Antagonist Potential
- A derivative of the compound has shown potent and orally active non-peptide antagonist properties for the human luteinizing hormone-releasing hormone receptor, indicating potential therapeutic applications in treating sex-hormone-dependent diseases (S. Sasaki, N. Cho, Y. Nara, et al., 2003).
Biological Activity Enhancement
- Structural modifications in thieno[2,3-d]pyrimidine compounds, such as the addition of a thiazolo ring, have been explored for enhancing biological activities. These compounds have shown potential as inhibitors of adenosine kinase, platelet aggregation, and anticancer activities (A. El-Gazzar, H. Hussein, & A. Aly, 2006).
Nonlinear Optical Properties
- Novel derivatives of the compound have been studied for their third-order nonlinear optical properties, indicating potential use in nonlinear optical materials for device applications (S. Shettigar, G. Umesh, P. Poornesh, K. Manjunatha, & A. Asiri, 2009).
Synthesis of Diverse Derivatives
- A variety of derivatives of thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and explored for their therapeutic potential, especially in treating reproductive diseases (Zhiqian Guo, Yongsheng Chen, Dongpei Wu, et al., 2003).
Potential in Polymer Chemistry
- The introduction of tert-butyl groups in related compounds has been shown to reduce dielectric constants and increase solubility in polymers, suggesting potential applications in material science and electronics (Y. Chern & J. Tsai, 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-phenylethyl bromide, followed by cyclization with ethyl acetoacetate and tert-butylbenzaldehyde. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "2-phenylethyl bromide", "ethyl acetoacetate", "tert-butylbenzaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-phenylethyl bromide in the presence of a base such as potassium carbonate to yield 2-(2-phenylethylthio)-4,5-dimethylthiophene-3-carboxylic acid.", "Step 2: Cyclization of 2-(2-phenylethylthio)-4,5-dimethylthiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Condensation of 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with tert-butylbenzaldehyde in the presence of a base such as sodium hydride to yield 1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
689756-82-9 |
分子式 |
C27H30N2O2S |
分子量 |
446.61 |
IUPAC名 |
1-[(4-tert-butylphenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H30N2O2S/c1-18-19(2)32-25-23(18)24(30)28(16-15-20-9-7-6-8-10-20)26(31)29(25)17-21-11-13-22(14-12-21)27(3,4)5/h6-14H,15-17H2,1-5H3 |
InChIキー |
YEWDTQDLAXBGNH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)C(C)(C)C)CCC4=CC=CC=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid;hy...
Cat. No.: B2483675
CAS No.: 2460751-20-4
N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-c...
Cat. No.: B2483676
CAS No.: 1119205-50-3
3-((2,4-Dinitrophenyl)(methyl)amino)tetrahydrothiophene...
Cat. No.: B2483677
CAS No.: 56799-43-0
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
Cat. No.: B2483678
CAS No.: 1211517-98-4



![N-[(4-benzylmorpholin-2-yl)methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2483676.png)


![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)
![N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2483685.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-butyl-N-methylbenzenesulfonamide](/img/structure/B2483688.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2483690.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

